molecular formula C11H14N2O3 B14960404 4-(2-Ethoxyacetamido)benzamide

4-(2-Ethoxyacetamido)benzamide

Cat. No.: B14960404
M. Wt: 222.24 g/mol
InChI Key: OKXGKNZOMSSCGV-UHFFFAOYSA-N
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Description

4-(2-Ethoxyacetamido)benzamide is a chemical compound belonging to the benzamide class Benzamides are known for their diverse applications in medicinal chemistry, industrial processes, and biological research

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(2-Ethoxyacetamido)benzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and rapid reaction times.

Industrial Production Methods

In industrial settings, the production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. the use of ultrasonic irradiation and green catalysts, as mentioned above, is gaining popularity due to its efficiency and reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(2-Ethoxyacetamido)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amide group in the compound can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions can be carried out using halogenating agents or nucleophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzamide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-(2-Ethoxyacetamido)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Ethoxyacetamido)benzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For instance, benzamide derivatives are known to inhibit enzymes like trypsin and urokinase-type plasminogen activator .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dimethoxybenzamide
  • 3-Acetoxy-2-methylbenzamide
  • N-(2-Hydroxy-4-nitrophenyl)-p-substituted benzamide

Uniqueness

4-(2-Ethoxyacetamido)benzamide stands out due to its unique ethoxyacetamido group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzamide derivatives and contributes to its specific applications and reactivity .

Properties

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

4-[(2-ethoxyacetyl)amino]benzamide

InChI

InChI=1S/C11H14N2O3/c1-2-16-7-10(14)13-9-5-3-8(4-6-9)11(12)15/h3-6H,2,7H2,1H3,(H2,12,15)(H,13,14)

InChI Key

OKXGKNZOMSSCGV-UHFFFAOYSA-N

Canonical SMILES

CCOCC(=O)NC1=CC=C(C=C1)C(=O)N

Origin of Product

United States

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